molecular formula C11H19N3 B7866162 N*1*-Isopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine

Cat. No.: B7866162
M. Wt: 193.29 g/mol
InChI Key: NIOGTBXFTZFIHJ-UHFFFAOYSA-N
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Description

N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** is a chemical compound with the molecular formula C11H19N3 1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK. It is a derivative of ethane-1,2-diamine, featuring an isopropyl group and a pyridin-3-ylmethyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from ethane-1,2-diamine. The first step involves the alkylation of ethane-1,2-diamine with an appropriate alkyl halide to introduce the isopropyl group. Subsequently, the pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions typically require alkyl halides and a strong base.

Major Products Formed:

  • Oxidation can yield compounds such as N-oxides.

  • Reduction can produce amines with different alkyl groups.

  • Substitution reactions can result in various derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a ligand in coordination chemistry, interacting with metal ions to form complexes that are studied for their biological activity. Medicine: Industry: Utilized in the production of materials and chemicals that require specific structural features provided by this compound.

Mechanism of Action

The mechanism by which N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** exerts its effects depends on its specific application. For example, in coordination chemistry, it may act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine:** Similar structure but with a different position of the pyridine ring.

  • N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine:** Another positional isomer with the pyridine ring at a different position.

Uniqueness: The uniqueness of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** lies in its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules. This positional variation can lead to different biological and chemical properties compared to its isomers.

Properties

IUPAC Name

N'-propan-2-yl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10(2)14(7-5-12)9-11-4-3-6-13-8-11/h3-4,6,8,10H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGTBXFTZFIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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